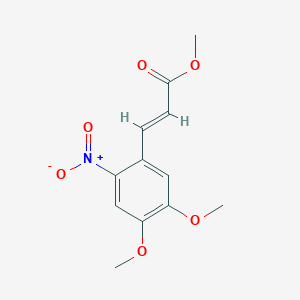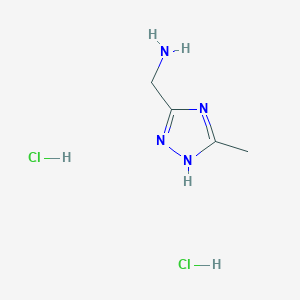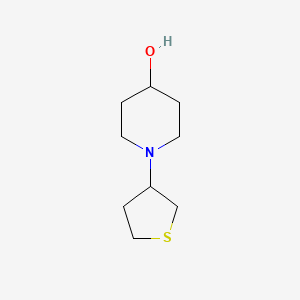![molecular formula C10H11ClFN3 B1463573 1-[(2-Fluorphenyl)methyl]-1H-Pyrazol-5-amin-Hydrochlorid CAS No. 1258651-51-2](/img/structure/B1463573.png)
1-[(2-Fluorphenyl)methyl]-1H-Pyrazol-5-amin-Hydrochlorid
Übersicht
Beschreibung
The compound “1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” is an organic compound. It is also known as “[amino ( {5-fluoro-1- [ (2-fluorophenyl)methyl]-1H-pyrazolo [3,4-b]pyridin-3-yl})methylidene]azanium chloride” with the molecular formula C14 H12 Cl F2 N5 . It is a key intermediate in the synthesis of Riociguat, a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” are not fully available in the retrieved data. The molecular weight is 227.6658432 .Wissenschaftliche Forschungsanwendungen
Synthese von Imidazol enthaltenden Verbindungen
Imidazol ist eine fünf-gliedrige heterozyklische Einheit, die eine breite Palette an chemischen und biologischen Eigenschaften besitzt . Die Derivate von 1, 3-Diazolen zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, anti-amoebische, antihelminthische, antifungale und ulzerogene Aktivitäten . „1-[(2-Fluorphenyl)methyl]-1H-Pyrazol-5-amin-Hydrochlorid“ könnte möglicherweise bei der Synthese dieser Imidazol enthaltenden Verbindungen verwendet werden.
Antileishmaniale und Antimalaria-Aktivitäten
Pyrazol-haltige Verbindungen, zu denen „this compound“ gehört, sind bekannt für ihre vielfältigen pharmakologischen Wirkungen, einschließlich potenter antileishmanialer und antimalaria-Aktivitäten . Einige Hydrazin-gekoppelte Pyrazole haben eine überlegene Antipromastigotenaktivität und bessere Hemmwirkungen gegen Plasmodium berghei gezeigt .
Arzneimittelentwicklung
Die Verbindung könnte möglicherweise als Pharmakophor für die Herstellung sicherer und effektiver antileishmanialer und antimalaria-Wirkstoffe verwendet werden . Es könnte auch als medizinischer Zwischenstoff verwendet werden .
Behandlung von säurebedingten Erkrankungen
Ein neuartiges Pyrrolderivat „1-[5-(2-Fluorphenyl)-1-(Pyridin-3-ylsulfonyl)-1H-Pyrrol-3-yl]-N-methylmethanamin-Monofumarat (TAK-438)“ wurde für die Behandlung von säurebedingten Erkrankungen entdeckt . Es ist möglich, dass „this compound“ ähnliche Anwendungen haben könnte.
Wirkmechanismus
Target of Action
Similar compounds with a pyrrolidine ring have been reported to target enzymes involved in the dna damage repair process, such as poly(adp-ribose) polymerase-1 and -2 (parp-1,-2) .
Mode of Action
It is suggested that the compound might interact with its targets by introducing different aromatic rings . The compound’s interaction with its targets could lead to changes in the function of these targets, potentially inhibiting their activity .
Biochemical Pathways
Based on its potential targets, it might be involved in the dna damage repair process .
Pharmacokinetics
Similar compounds with a pyrrolidine ring have been reported to have good adme/tox results .
Result of Action
It is suggested that the compound might exhibit potent inhibitory activity, potentially leading to a decrease in the function of its targets .
Biochemische Analyse
Biochemical Properties
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), potentially inhibiting their activity and reducing inflammation . Additionally, it may bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Cellular Effects
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors such as nuclear factor-kappa B (NF-κB), leading to changes in the expression of genes involved in inflammation and immune responses . Furthermore, it may affect cellular metabolism by altering the activity of key metabolic enzymes, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it may inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride may change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound may lead to changes in cellular function, such as alterations in cell proliferation and apoptosis. These effects may be influenced by factors such as concentration, duration of exposure, and the specific cell type being studied.
Dosage Effects in Animal Models
The effects of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It may undergo phase I and phase II metabolic reactions, such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity, highlighting the importance of understanding its metabolic pathways for drug development.
Transport and Distribution
The transport and distribution of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . Additionally, its distribution within tissues can be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins, impacting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14;/h1-6H,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTIYPDERPJVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-51-2 | |
| Record name | 1H-Pyrazol-5-amine, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)

![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol](/img/structure/B1463499.png)
![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)



![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463505.png)
![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)


![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)

